Tumor-Targeting Capability: HCy-AAN-Bio vs. HCy-AAN (Direct Head-to-Head Comparison)
HCy-AAN-Bio demonstrates specific tumor-homing capacity, whereas the non-biotinylated control probe HCy-AAN exhibits no tumor-targeting ability. In 4T1 murine breast cancer cells, HCy-AAN-Bio achieved a 1.3-fold higher fluorescent signal and a 1.9-fold higher photoacoustic signal compared to HCy-AAN [1]. In vivo, the differential was even more pronounced, with HCy-AAN-Bio providing an additional 1.5-fold FL enhancement and 1.9-fold PA enhancement over the non-targeted control [1]. The absence of tumor-targeting in HCy-AAN was explicitly confirmed by the authors, establishing that the biotin moiety is essential for selective tumor accumulation [1].
| Evidence Dimension | Tumor-targeted imaging signal enhancement (fold increase over non-targeted control) |
|---|---|
| Target Compound Data | In 4T1 cells: +1.3× FL, +1.9× PA; In vivo: +1.5× FL, +1.9× PA |
| Comparator Or Baseline | HCy-AAN (non-biotinylated analog, no tumor-targeting ability) |
| Quantified Difference | +1.3× to +1.5× FL enhancement; +1.9× PA enhancement (both in cells and in vivo) |
| Conditions | 4T1 murine breast cancer cells in vitro; in vivo tumor-bearing mouse model (legumain-expressing tumors) |
Why This Matters
The biotin moiety confers essential tumor-homing functionality that is absent in the direct analog; procurement of the non-targeted version yields quantitatively inferior imaging data and compromises tumor-specific contrast.
- [1] Wang M, Tao M, Zhu W, Liu W, Liu Z, Hai Z. Tumor-Targeted Fluorescent/Photoacoustic Imaging of Legumain Activity In Vivo. ACS Sens. 2023;8(11):4149-4158. doi:10.1021/acssensors.3c01922 View Source
